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Compound of Interest

Compound Name: 2-ethoxy-N-phenylacetamide

Cat. No.: B310374 Get Quote

Introduction
2-Ethoxy-N-phenylacetamide (CAS 149029-50-5) is an organic amide characterized by an N-

phenyl substituent and an

-ethoxy group on the acetyl chain.[1] Structurally, it represents a hybrid motif combining the
lipophilic, aromatic properties of aniline derivatives with the polar, hydrogen-bond accepting
capacity of an ether linkage.

In drug development, this compound serves as a critical building block and structural probe. It

is frequently utilized to explore Structure-Activity Relationships (SAR) in analgesic and anti-

inflammatory research, acting as a positional isomer to the historical drug Phenacetin (4-

ethoxyacetanilide) and a simplified analogue of local anesthetics like Lidocaine.[1] Its specific

substitution pattern (

-heteroatom functionalization) alters metabolic stability and solubility profiles compared to
simple alkyl acetamides.[1]

Chemical Identity and Physicochemical
Properties[1][4][5][6][7][8][9]
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Property Detail

CAS Registry Number 149029-50-5

IUPAC Name 2-ethoxy-N-phenylacetamide

Synonyms -Ethoxyacetanilide; N-Phenyl-2-

ethoxyacetamide

Molecular Formula

Molecular Weight 179.22 g/mol

SMILES CCOCC(=O)Nc1ccccc1

InChI Key SQRTWLGWCOJOTO-UHFFFAOYSA-N

Predicted Physicochemical Profile
The following parameters are critical for assessing the compound's "drug-likeness" and

behavior in biological assays.

Parameter Value (Predicted) Significance

LogP (Octanol/Water) ~1.6 - 1.9

Moderate lipophilicity; likely

good membrane permeability.

[1]

Topological Polar Surface Area

(TPSA)
~38.3

Indicates high oral

bioavailability potential (Rule of

5 compliant).[1]

H-Bond Donors 1 (Amide NH)
Critical for receptor binding

interactions.[1]

H-Bond Acceptors 2 (Amide O, Ether O)
Facilitates solvation and target

engagement.[1]

Rotatable Bonds 4

Suggests conformational

flexibility for induced-fit

binding.[1]
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Synthetic Methodology: Nucleophilic Acyl
Substitution[11]
The most robust and scalable synthesis of 2-ethoxy-N-phenylacetamide involves the

Schotten-Baumann reaction or anhydrous acylation of aniline with ethoxyacetyl chloride.[1]

This pathway is preferred over direct condensation with carboxylic acids due to higher yields

and simplified purification.[1]

Reaction Mechanism & Pathway
The reaction proceeds via a nucleophilic attack of the aniline nitrogen on the carbonyl carbon

of the acid chloride, followed by the elimination of chloride.[2] A base is required to scavenge

the generated HCl, driving the equilibrium forward and preventing the protonation of the

unreacted aniline.
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Figure 1: Synthetic pathway for the formation of 2-ethoxy-N-phenylacetamide via nucleophilic

acyl substitution.

Experimental Protocol (Standardized)
Objective: Synthesis of 2-ethoxy-N-phenylacetamide (10 mmol scale).

Reagents:

Aniline (0.93 g, 10 mmol)[1]

Ethoxyacetyl chloride (1.22 g, 10 mmol)[1]
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Triethylamine (

) (1.5 eq, 15 mmol) or Pyridine[1]

Dichloromethane (DCM) (anhydrous, 20 mL)[1]

Step-by-Step Procedure:

Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a drying

tube (CaCl2), dissolve Aniline (10 mmol) and Triethylamine (15 mmol) in anhydrous DCM (15

mL).

Cooling: Cool the solution to 0°C using an ice bath. This controls the exotherm of the

acylation.

Addition: Dropwise add Ethoxyacetyl chloride (10 mmol) dissolved in DCM (5 mL) over 15

minutes. Scientific Rationale: Slow addition prevents localized overheating and di-acylation

side products.[1]

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor

reaction progress via TLC (Eluent: 30% Ethyl Acetate in Hexanes).

Workup (Self-Validating Purification):

Acid Wash: Wash the organic layer with 1M HCl (2 x 10 mL).[1] Rationale: Removes

unreacted aniline and amine base.[2]

Base Wash: Wash with saturated

(2 x 10 mL).[1] Rationale: Removes any hydrolyzed acid byproducts.

Brine Wash: Wash with saturated NaCl to remove residual water.[1]

Isolation: Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure.

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography if

high purity (>99%) is required for biological assays.
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Spectroscopic Characterization
Verification of the structure relies on identifying the distinct ethoxy chain signals and the amide

linkage.

Nuclear Magnetic Resonance (NMR)
NMR (400 MHz,

):

8.20 (br s, 1H, NH): Broad singlet, exchangeable with

.[1]

7.55 (d, 2H, Ar-H ortho): Characteristic of N-phenyl ring.[1]

7.30 (t, 2H, Ar-H meta).[1]

7.10 (t, 1H, Ar-H para).[1]

4.05 (s, 2H, -CO-CH2-O-): Diagnostic singlet for the

-methylene group.[1]

3.65 (q, 2H, -O-CH2-CH3): Quartet coupling with the terminal methyl.[1]

1.30 (t, 3H, -CH3): Triplet.[1]

NMR (100 MHz,

):

Carbonyl (C=O): ~168 ppm.[1]

Aromatic Carbons: ~137 (ipso), 129, 124, 120 ppm.[1]

-Carbon (

): ~70 ppm (Deshielded by oxygen).[1]

Ethoxy Methylene (
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): ~67 ppm.[1]

Methyl (

): ~15 ppm.[1]

Mass Spectrometry (MS)
Molecular Ion (

): m/z 179.[1]

Key Fragments:

m/z 93 (

): Loss of the ethoxyacetyl group.[1]

m/z 87 (

): Acylium ion fragment.[1]

Applications in Drug Discovery
2-Ethoxy-N-phenylacetamide serves as a versatile scaffold in medicinal chemistry.[1]

Pharmacophore Mapping
The molecule contains three distinct pharmacophoric features:

Aromatic Domain: Interactions with hydrophobic pockets (e.g., in voltage-gated sodium

channels).[1]

Amide Linker: Provides rigid directionality and H-bonding capability.[1]

Ether Tail: Acts as a hydrogen bond acceptor and modulates metabolic clearance (preventing

rapid deacetylation compared to simple acetamides).[1]
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Figure 2: Pharmacophore decomposition of 2-ethoxy-N-phenylacetamide highlighting

functional domains for drug interaction.[1]

Research Utility
Local Anesthetic Analogs: Used to study the effect of ether oxygen placement on the

anesthetic potency of lidocaine-type drugs.[1] The oxygen atom alters the pKa of the amide

nitrogen and the overall lipophilicity.

Impurity Profiling: It is a potential process impurity in the synthesis of complex ethoxy-

containing APIs.[1]

Metabolic Probe: Used to assess O-dealkylation vs. amide hydrolysis rates in liver

microsome stability assays.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 1-propanaminium, 2-hydroxy-n,n-dimethyl-n-(3-((1-oxododecyl)amino)propyl)-3-sulfo-,
inner salt | C20H42N2O5S | CID 83841 - PubChem [pubchem.ncbi.nlm.nih.gov]

2. Reaction of aniline with acetyl chloride in the presence of NaOH give - askIITians
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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